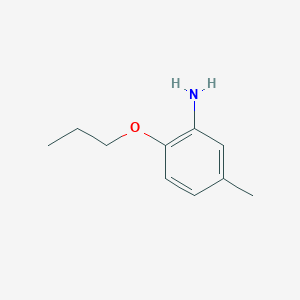

5-Methyl-2-propoxyaniline

Description

5-Methyl-2-propoxyaniline (CAS: MFCD08688377) is an aromatic amine with the molecular formula C₁₀H₁₅NO (molar mass: 165.23 g/mol). It is characterized by a methoxy group at the 5-position and a propoxy group at the 2-position of the benzene ring. Key properties include a predicted density of 1.001 g/cm³, boiling point of 269.5°C, and pKa of 4.99, indicating moderate acidity .

Properties

IUPAC Name |

5-methyl-2-propoxyaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-3-6-12-10-5-4-8(2)7-9(10)11/h4-5,7H,3,6,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWRYWFOSRHSJGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-propoxyaniline typically involves the alkylation of 5-Methyl-2-nitroaniline with propyl bromide, followed by reduction of the nitro group to an amine. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide. The reduction step can be carried out using hydrogen gas in the presence of a palladium catalyst .

Industrial Production Methods

In industrial settings, the production of 5-Methyl-2-propoxyaniline may involve continuous flow processes to enhance efficiency and yield. The use of high-pressure hydrogenation reactors and automated systems for precise control of reaction parameters is common. Additionally, green chemistry principles, such as solvent-free conditions and recyclable catalysts, are increasingly being adopted to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-propoxyaniline undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can convert nitro groups to amines.

Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas with palladium on carbon as a catalyst is frequently used.

Substitution: Reagents such as bromine or nitric acid can be used for halogenation or nitration reactions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Amines.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

5-Methyl-2-propoxyaniline has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme interactions and metabolic pathways.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of dyes, agrochemicals, and cosmetics.

Mechanism of Action

The mechanism of action of 5-Methyl-2-propoxyaniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may act as an inhibitor of certain enzymes involved in metabolic pathways, thereby modulating biochemical processes .

Comparison with Similar Compounds

5-(Ethylsulfonyl)-2-methoxyaniline

- Structure : Features a sulfonyl (-SO₂-) group at the 5-position and a methoxy group at the 2-position.

- Molecular Formula: C₉H₁₂NO₃S (molar mass: 214.26 g/mol).

- Synthesis : Four-step process starting from 4-methoxybenzene-1-sulfonyl chloride , involving sulfonation, alkylation, nitration, and hydrogenation .

- Applications : Pharmacophoric fragment in VEGFR2 inhibitors ; critical for kinase activity modulation .

- Key Difference : The sulfonyl group enhances polarity and hydrogen-bonding capacity, making it more suitable for protein-targeted drug design compared to 5-Methyl-2-propoxyaniline’s ether-based lipophilicity .

5-Chloro-2-methylaniline

- Structure : Contains a chloro group at the 5-position and a methyl group at the 2-position.

- Molecular Formula : C₇H₈ClN (molar mass: 141.60 g/mol).

- Applications : Versatile intermediate in agrochemicals and active pharmaceutical ingredients (APIs) .

- Key Difference : The electron-withdrawing chloro group increases reactivity in electrophilic substitution reactions, contrasting with the electron-donating propoxy group in 5-Methyl-2-propoxyaniline .

5-Methoxy-2-phenoxyaniline

- Structure: Substituted with a methoxy group at the 5-position and a phenoxy group at the 2-position.

- Molecular Formula: C₁₃H₁₃NO₂ (molar mass: 215.25 g/mol).

- Applications: Potential use in dyes or as a building block for bulky aromatic ligands .

- Key Difference: The phenoxy group imparts significant steric hindrance and lipophilicity, reducing solubility in polar solvents compared to 5-Methyl-2-propoxyaniline .

2-(2-Methylprop-2-enyloxy)aniline

- Structure : Contains an allyl ether substituent (2-methylpropenyloxy) at the 2-position.

- Molecular Formula: C₁₀H₁₃NO (molar mass: 163.22 g/mol).

- Key Difference : The allyl group introduces reactivity toward addition reactions, unlike the saturated propoxy group in 5-Methyl-2-propoxyaniline .

Data Table: Comparative Analysis

| Compound | Molecular Formula | Molar Mass (g/mol) | Key Substituents | Boiling Point (°C) | Applications | Synthesis Complexity |

|---|---|---|---|---|---|---|

| 5-Methyl-2-propoxyaniline | C₁₀H₁₅NO | 165.23 | Propoxy, Methyl | 269.5 (predicted) | Pharmaceuticals, Dyes | Moderate (1-step) |

| 5-(Ethylsulfonyl)-2-methoxyaniline | C₉H₁₂NO₃S | 214.26 | Ethylsulfonyl, Methoxy | Not reported | VEGFR2 Inhibitors | High (4-step) |

| 5-Chloro-2-methylaniline | C₇H₈ClN | 141.60 | Chloro, Methyl | Not reported | Agrochemicals, APIs | Low |

| 5-Methoxy-2-phenoxyaniline | C₁₃H₁₃NO₂ | 215.25 | Methoxy, Phenoxy | Not reported | Dyes, Ligand Synthesis | Moderate |

| 2-(2-Methylprop-2-enyloxy)aniline | C₁₀H₁₃NO | 163.22 | Allyl Ether | Not reported | Polymer Precursors | Moderate |

Research Findings and Key Insights

Synthesis Efficiency :

- 5-Methyl-2-propoxyaniline’s single-step synthesis offers advantages over multi-step routes for sulfonyl-containing analogs like 5-(ethylsulfonyl)-2-methoxyaniline , which requires nitration and hydrogenation .

- Failed attempts to synthesize 5-(ethylsulfonyl)-2-methoxyaniline from alternative sulfonic acids highlight the sensitivity of substituent positioning .

Reactivity and Applications :

- The propoxy group in 5-Methyl-2-propoxyaniline enhances solubility in organic solvents, favoring its use in hydrophobic drug intermediates .

- 5-Chloro-2-methylaniline ’s chloro group facilitates nucleophilic displacement reactions, making it preferable for cross-coupling chemistry .

Commercial Viability : Discontinuation of 5-Methyl-2-propoxyaniline by suppliers like CymitQuimica suggests challenges in scale-up or niche demand, contrasting with the commercial availability of simpler analogs like 5-Chloro-2-methylaniline .

Biological Activity

5-Methyl-2-propoxyaniline is an organic compound belonging to the class of aniline derivatives. Its unique structure, characterized by a methyl group at the 5-position and a propoxy group at the 2-position on the aniline ring, contributes to its potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.

- IUPAC Name : 5-Methyl-2-propoxyaniline

- Molecular Formula : C11H17NO

- Molecular Weight : 179.26 g/mol

- Structure : The compound features an aniline core, which is a common scaffold in medicinal chemistry.

5-Methyl-2-propoxyaniline exhibits its biological effects through several mechanisms:

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which can alter metabolic pathways crucial for disease progression.

- Receptor Binding : Its structural similarity to biologically active molecules allows it to interact with various receptors, potentially modulating signaling pathways involved in inflammation and pain.

Antimicrobial Effects

Research indicates that 5-Methyl-2-propoxyaniline displays antimicrobial properties against certain bacterial strains. For instance, studies have shown that it can inhibit the growth of Escherichia coli and Staphylococcus aureus, suggesting potential applications in developing antibacterial agents.

Anti-inflammatory Properties

The compound has demonstrated anti-inflammatory effects in vitro. In a study examining its impact on cytokine production, 5-Methyl-2-propoxyaniline reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests a potential role in treating inflammatory diseases.

Case Studies

-

Case Study on Antimicrobial Activity :

- Objective : To evaluate the effectiveness of 5-Methyl-2-propoxyaniline against common pathogens.

- Methodology : Disk diffusion method was employed to assess antibacterial activity.

- Results : The compound exhibited significant inhibition zones against E. coli and S. aureus, with minimum inhibitory concentrations (MIC) of 50 µg/mL for both bacteria.

-

Case Study on Anti-inflammatory Effects :

- Objective : To investigate the anti-inflammatory mechanism of 5-Methyl-2-propoxyaniline.

- Methodology : RAW 264.7 macrophages were treated with the compound, followed by LPS stimulation.

- Results : A notable decrease in TNF-alpha and IL-6 levels was observed, indicating its potential as an anti-inflammatory agent.

Comparative Analysis

The following table summarizes the biological activities of 5-Methyl-2-propoxyaniline compared to related compounds:

| Compound | Antimicrobial Activity | Anti-inflammatory Activity | Other Notable Effects |

|---|---|---|---|

| 5-Methyl-2-propoxyaniline | Yes | Yes | Potential analgesic properties |

| 5-Ethyl-2-propoxyaniline | Moderate | No | Used in dye synthesis |

| 5-Nitro-2-propoxyaniline | Yes | Moderate | Toxicity concerns |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.